3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidine ring fused with a benzyl group and an imino group, making it a unique structure with potential pharmacological applications.
Preparation Methods
The synthesis of 3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one typically involves the cyclization of thiosemicarbazides with aldehydes or ketones. One common method includes the reaction of benzylisothiocyanate with ethyl 4-amino-1H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, followed by cyclization of the intermediate thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the imino group.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: The compound’s unique structure allows it to be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces inflammation with fewer gastrointestinal side effects compared to non-selective inhibitors.
Comparison with Similar Compounds
3-Benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:
3-Benzyl-2-substituted amino-quinazolin-4-ones: These compounds also exhibit anti-inflammatory and analgesic activities but differ in their core structure and specific biological targets.
3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-ones: These derivatives have shown antitumor and antibacterial properties, highlighting the versatility of benzyl-substituted heterocycles.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c20-16-13-21-17(18-11-14-7-3-1-4-8-14)19(16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
PSLFQVFTQXERMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NCC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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